molecular formula C15H16F3NO2 B13008084 benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate

benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate

Cat. No.: B13008084
M. Wt: 299.29 g/mol
InChI Key: ABJLVYBEEDJSKD-XGNXJENSSA-N
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Description

Benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is a compound that features a unique bicyclo[1.1.1]pentane core with a trifluoromethyl group. This structure is known for its rigidity and three-dimensionality, which can enhance the pharmacokinetic properties of drug molecules. The trifluoromethyl group adds electron-withdrawing properties, which can influence the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate typically involves multiple steps. One common approach is the nucleophilic addition across the central bond of [1.1.1]propellanes . This method is practical and scalable, allowing for the installation of various substituents at the bridgehead positions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. Key steps would include the formation of the bicyclo[1.1.1]pentane core and subsequent functionalization with the trifluoromethyl group and other substituents.

Chemical Reactions Analysis

Types of Reactions

Benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or other functional groups.

    Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

    Biology: Its unique structure can be used to study the effects of rigid, three-dimensional molecules on biological systems.

    Medicine: The compound’s pharmacokinetic properties make it a valuable candidate for drug development, particularly for targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with unique properties, such as increased stability and solubility.

Mechanism of Action

The mechanism of action of benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the bicyclo[1.1.1]pentane core provides rigidity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is unique due to its combination of a trifluoromethyl group and a bicyclo[1.1.1]pentane core. This combination provides a balance of electron-withdrawing properties and structural rigidity, which can enhance its pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C15H16F3NO2

Molecular Weight

299.29 g/mol

IUPAC Name

benzyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate

InChI

InChI=1S/C15H16F3NO2/c16-15(17,18)14-7-13(8-14,9-14)11(19)12(20)21-6-10-4-2-1-3-5-10/h1-5,11H,6-9,19H2/t11-,13?,14?/m0/s1

InChI Key

ABJLVYBEEDJSKD-XGNXJENSSA-N

Isomeric SMILES

C1C2(CC1(C2)C(F)(F)F)[C@H](C(=O)OCC3=CC=CC=C3)N

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)C(C(=O)OCC3=CC=CC=C3)N

Origin of Product

United States

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